Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-
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Overview
Description
Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- is a compound that belongs to the class of triazolopyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones and 1-aryl-2-buten-1-ones . The reaction conditions often include the use of mild acidic or neutral ionic liquids to achieve regioselectivity .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Reduction reactions can modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common and can lead to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- has several scientific research applications:
Mechanism of Action
The mechanism of action of acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, often used as CDK2 inhibitors.
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its antimicrobial and antiviral properties, this compound is structurally similar but exhibits different biological activities.
Uniqueness
Acetonitrile, [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable scaffold for drug development .
Biological Activity
Acetonitrile, specifically the compound [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]-, is a derivative of 7-amino-[1,2,4]triazolo[1,5-c]pyrimidine. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity based on various studies and findings.
Chemical Structure and Properties
- Chemical Formula : C5H5N5S
- Molecular Weight : 167.192 g/mol
- CAS Registry Number : 70182-88-6
- InChIKey : XYIHXJOPZQPXTJ-UHFFFAOYSA-N
The compound features a thioether linkage to a triazolo-pyrimidine core, which is significant for its biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Formation Inhibition : The compound demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .
Anticancer Activity
The anticancer potential of [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- has been assessed through various assays:
- Cytotoxicity : In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values were found to be in the range of 0.52 to 2.67 μM for DNA gyrase and dihydrofolate reductase (DHFR) inhibition .
Compound | Target | IC50 (μM) |
---|---|---|
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- | DNA gyrase | 12.27–31.64 |
[(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- | DHFR | 0.52–2.67 |
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial DNA replication and folate metabolism.
- Synergistic Effects : It has shown synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Antimicrobial Resistance Study : A study evaluated the resistance patterns of Staphylococcus species and found that compounds similar to [(7-amino[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)thio]- could significantly reduce resistance profiles when used in combination with traditional antibiotics .
- Cancer Cell Line Testing : In a series of tests involving human leukemia and solid tumor-derived cell lines, the compound demonstrated potent antiproliferative activity comparable to established chemotherapeutics .
Properties
CAS No. |
144105-14-6 |
---|---|
Molecular Formula |
C7H6N6S |
Molecular Weight |
206.23 g/mol |
IUPAC Name |
2-[(7-amino-[1,2,4]triazolo[1,5-c]pyrimidin-5-yl)sulfanyl]acetonitrile |
InChI |
InChI=1S/C7H6N6S/c8-1-2-14-7-12-5(9)3-6-10-4-11-13(6)7/h3-4H,2,9H2 |
InChI Key |
BFIQCWFGWLNYFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(N2C1=NC=N2)SCC#N)N |
Origin of Product |
United States |
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